molecular formula C13H21N3O B1448908 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-20-4

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1448908
M. Wt: 235.33 g/mol
InChI Key: HBDBTXOVRRIFDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. The structure-activity relationship of the piperidones has been established2.



Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives2.



Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can also vary widely. For example, some compounds are pale yellow crystals with specific melting points and characteristic IR, 1H NMR, and 13C NMR spectra5.


Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Organic Chemistry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters. Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
  • Suzuki Coupling

    • Piperidine derivatives can be used as reagents for Suzuki Coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .
    • The process involves the reaction of an organoboron compound with an organic halide in the presence of a base and a palladium catalyst .
  • Copper-catalyzed Azidation

    • Piperidine derivatives can also be used as reagents for copper-catalyzed azidation . This is a method used to introduce azide groups into organic molecules .
    • The azide group is a useful functional group in organic synthesis, as it can be easily transformed into a variety of other functional groups .
  • Preparation of Selective Quinazolinyl-phenol Inhibitors

    • Piperidine derivatives can be used in the preparation of selective quinazolinyl-phenol inhibitors . These inhibitors can be used as potential antitumors and radioprotectants .
    • The preparation process involves the reaction of a piperidine derivative with a quinazolinyl-phenol compound in the presence of a suitable catalyst .
  • Stereoselective Synthesis of Selective Cathepsin Inhibitors

    • Piperidine derivatives can be used in the stereoselective synthesis of selective Cathepsin inhibitors . Cathepsins are a group of protease enzymes, and their inhibitors can be used in the treatment of various diseases, including cancer .
    • The synthesis process involves the reaction of a piperidine derivative with a suitable reagent in a stereoselective manner .
  • Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose

    • Certain compounds related to piperidine derivatives have shown efficacy in reducing blood glucose . This could potentially be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Synthesis of Novel Piperidin-4-yl Derivatives

    • There has been research into the synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl) derivatives . While the specific applications of these novel compounds are not detailed in the source, the synthesis of new derivatives expands the potential applications of piperidine-based compounds in various fields, including medicinal chemistry .
  • Antioxidant Applications

    • Piperine, a piperidine derivative, has been found to have powerful antioxidant action . This is due to its capability of hindering or suppressing free radicals . The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .
  • Antidepressant Effects

    • Piperine has also been found to have antidepressant-like effects when given to mice with chronic mild stress . This suggests potential applications of piperidine derivatives in the treatment of mood disorders .
  • Antiproliferation and Antimetastatic Effects

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests potential applications of piperidine derivatives in cancer treatment .
  • Anti-Inflammatory Applications

    • Piperidine derivatives have been found to have anti-inflammatory properties . This suggests potential applications of piperidine derivatives in the treatment of inflammatory conditions .

Safety And Hazards

Piperidine derivatives can have various safety and hazard profiles. For example, some compounds are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system6.


properties

IUPAC Name

1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBTXOVRRIFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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